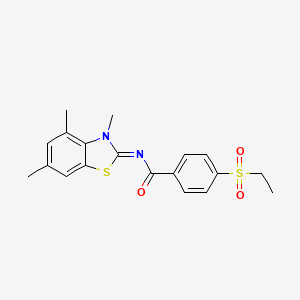

4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Description

Properties

IUPAC Name |

4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c1-5-26(23,24)15-8-6-14(7-9-15)18(22)20-19-21(4)17-13(3)10-12(2)11-16(17)25-19/h6-11H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIIIXYERNGSOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core is synthesized by reacting 3,4,6-trimethylaniline with sulfur and a suitable oxidizing agent.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation of the benzothiazole core using ethylsulfonyl chloride in the presence of a base.

Formation of the Benzamide Moiety: The final step involves the coupling of the ethylsulfonyl-substituted benzothiazole with 4-aminobenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Use of Catalysts: Catalysts such as palladium or copper may be employed to enhance reaction efficiency.

Controlled Reaction Environment: Maintaining specific temperatures and pressures to optimize the reaction kinetics.

Purification Techniques: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is used in several scientific research applications:

Organic Synthesis: As a building block for synthesizing more complex molecules.

Medicinal Chemistry: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes or receptors that are crucial for its biological activity.

Pathways Involved: The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, a comparative analysis with structurally analogous compounds is essential. Below is a systematic evaluation:

Structural Analogues

Functional and Electronic Properties

- Polarity and Solubility : The ethylsulfonyl group in the target compound confers higher polarity compared to halogenated analogues (e.g., 2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide), which rely on halogen atoms for electronegativity. This makes the target compound more soluble in polar solvents like DMSO or water .

- Biological Activity: Benzothiazole derivatives are known for antimicrobial and antitumor activity.

Crystallographic Insights

- Crystal Packing: Mercury CSD analysis of similar compounds (e.g., quinolinium-benzothiazole hybrids) reveals that sulfonyl/sulfonate groups facilitate hydrogen-bonded networks, stabilizing crystal lattices. The target compound’s ethylsulfonyl group likely contributes to similar packing motifs .

- Torsional Flexibility: Unlike rigid quinolinium hybrids, the benzamide linkage in the target compound allows torsional flexibility, which could influence conformational adaptability in biological targets .

Methodological Tools

- Crystallography : SHELX and WinGX remain industry standards for structure refinement and solution. For example, SHELXL’s robust handling of high-resolution data is critical for resolving the target compound’s sulfonyl group orientation .

- Database Mining : Mercury CSD’s Materials Module enables rapid comparison of packing patterns with analogues, aiding in polymorphism prediction .

Biological Activity

4-Ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of 4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide involves several steps:

- Formation of the Benzothiazole Core : The benzothiazole core is synthesized by reacting 3,4,6-trimethylaniline with sulfur and an oxidizing agent.

- Introduction of the Ethylsulfonyl Group : This is achieved by sulfonating the benzothiazole core using ethylsulfonyl chloride in the presence of a base.

- Formation of the Benzamide Moiety : The final step involves coupling the ethylsulfonyl-substituted benzothiazole with 4-aminobenzamide under controlled conditions.

Anticancer Properties

Research indicates that compounds similar to 4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide exhibit significant anticancer activity. For instance:

- A study on benzothiazole derivatives reported moderate to excellent cytotoxic activity against various cancer cell lines (NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231) . The most promising compound in this series had an EC50 value of 0.31 µM against procaspase-3.

| Compound | EC50 (µM) | Cancer Cell Lines |

|---|---|---|

| Compound 18e | 0.31 | NCI-H226, SK-N-SH |

| PAC-1 | 0.41 | NCI-H226 |

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives have shown potential antimicrobial activity. They are being explored for their effectiveness against various bacterial strains and pathogenic fungi.

The biological activity of 4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is believed to involve interactions with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or survival.

- Modulation of Signaling Pathways : It can affect signaling pathways critical for cell growth and apoptosis.

Case Studies

Several studies have highlighted the effectiveness of benzothiazole derivatives in preclinical models:

- Antitumor Activity : A series of benzothiazole derivatives were evaluated for their antiproliferative effects. The structure-activity relationship (SAR) indicated that specific substituents significantly enhance activity .

- Antimicrobial Screening : Compounds similar to 4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide have been tested against Mycobacterium tuberculosis and other pathogens with promising results .

Unique Features

Compared to other benzothiazole derivatives:

| Compound | Structural Variations | Notable Activity |

|---|---|---|

| 4-Ethylsulfonyl-N-(3,4,6-trimethyl...) | Ethylsulfonyl group | Anticancer activity |

| 4-Ethylsulfonyl-N-(3,5,7-trimethyl...) | Different methyl positions | Varies in potency |

The unique substitution pattern of 4-ethylsulfonyl-N-(3,4,6-trimethyl...) imparts distinct chemical and biological properties compared to its analogs.

Q & A

Q. What are the critical steps in synthesizing 4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves: (i) Preparation of the benzothiazole core via condensation of 2-aminobenzothiazole derivatives with substituted carbonyl groups under reflux conditions. (ii) Introduction of the ethylsulfonyl group via sulfonation using sulfonyl chlorides in polar aprotic solvents (e.g., dimethylformamide) at 0–25°C to avoid side reactions. (iii) Final acylation with 4-ethylsulfonylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide bond. Optimization : Temperature control (<60°C), solvent selection (DMF or dichloromethane), and catalyst use (e.g., DMAP) improve yields (>75%) and purity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., methyl groups at 3,4,6-positions on benzothiazole) and benzamide bond formation.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.005 Da).

- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodological Answer :

- In vitro screening : Test against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) using microdilution assays (MIC values) to assess antimicrobial potential.

- Enzyme inhibition : Evaluate interactions with targets like dihydrofolate reductase (DHFR) or tyrosine kinases via spectrophotometric assays (IC₅₀ determination).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis-inducing effects.

Note : Include solvent controls (DMSO <1%) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

- Methodological Answer :

- Functional group variation : Synthesize analogs with substituted sulfonyl groups (e.g., methylsulfonyl vs. ethylsulfonyl) or modified benzothiazole substituents (e.g., halogenation at position 6).

- Biological testing : Compare IC₅₀/MIC values across analogs to identify critical pharmacophores.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., DHFR) and correlate with experimental data.

Key Tools : Schrödinger Suite for QSAR modeling and PyMol for visualizing binding interactions .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Reproducibility checks : Verify experimental conditions (e.g., pH, temperature, cell passage number).

- Purity reassessment : Re-analyze compound batches via HPLC to rule out degradation or impurities.

- Orthogonal assays : Confirm antimicrobial activity with both broth microdilution and agar diffusion methods.

- Meta-analysis : Compare results with structurally similar compounds (e.g., 4-methanesulfonyl analogs) to identify trends .

Q. How can computational methods predict this compound’s metabolic stability and toxicity?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate solubility, CYP450 inhibition, and hepatotoxicity.

- Metabolic pathway modeling : Simulate Phase I/II metabolism (e.g., sulfonyl group oxidation via CYP3A4) using Schrödinger’s BioLuminate.

- In silico toxicity : Predict mutagenicity (Ames test) and cardiotoxicity (hERG channel binding) with Derek Nexus or ProTox-II.

Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.